molecular formula C21H20N2O3S2 B2612287 1-(4-methoxybenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868218-65-9

1-(4-methoxybenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2612287
CAS No.: 868218-65-9
M. Wt: 412.52
InChI Key: SMGKNICFZNWQSO-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by a 4-methoxybenzenesulfonyl group at position 1 and a naphthalen-1-ylmethylsulfanyl moiety at position 2 of the imidazole ring. This compound’s structural complexity suggests applications in medicinal chemistry, particularly given the pharmacological relevance of sulfonyl and sulfanyl groups in receptor binding and metabolic stability .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-26-18-9-11-19(12-10-18)28(24,25)23-14-13-22-21(23)27-15-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGKNICFZNWQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde or ketone with an amine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.

    Introduction of the sulfonyl group: The imidazole intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.

    Attachment of the naphthalen-1-ylmethyl group: Finally, the naphthalen-1-ylmethyl group is introduced through a nucleophilic substitution reaction using a suitable naphthalen-1-ylmethyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Naphthalen-1-ylmethyl halides, triethylamine, dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted imidazoles with different functional groups.

Scientific Research Applications

1-(4-methoxybenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The sulfonyl and naphthalen-1-ylmethyl groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in the Sulfonyl Substituent

The sulfonyl group’s electronic and steric properties significantly influence the compound’s reactivity and biological activity. Key analogs include:

Compound ID Sulfonyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methoxybenzenesulfonyl C₂₁H₂₀N₂O₃S₂ 412.52 Methoxy group enhances electron density; moderate steric bulk .
BH50419 5-Bromo-2-methoxybenzenesulfonyl C₂₁H₁₉BrN₂O₃S 459.36 Bromine increases hydrophobicity and may enhance halogen bonding.
BH50420 2,5-Dichloro-4-methoxybenzenesulfonyl C₂₁H₁₈Cl₂N₂O₃S 449.35 Chlorine substituents improve metabolic stability but increase molecular weight.
BH50421 4-Chlorobenzenesulfonyl C₂₀H₁₇ClN₂O₂S 384.88 Lacks methoxy group, reducing electron-donating effects.

Key Findings :

  • Electron-donating groups (e.g., methoxy in the target compound) improve solubility in polar solvents compared to halogenated analogs like BH50419 and BH50420 .
Modifications in the Sulfanyl Substituent

The naphthalen-1-ylmethylsulfanyl group contributes to aromatic stacking interactions. Comparisons include:

Compound Sulfanyl Substituent Biological Relevance Reference
Target Compound Naphthalen-1-ylmethyl Potential I2 receptor binding (pain modulation)
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 3,4-Dichlorophenylmethyl Enhanced affinity for α2-adrenergic receptors
2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole 4-Methylphenylmethyl Bulky substituent reduces metabolic clearance

Key Findings :

  • Naphthalene-based sulfanyl groups (target compound) improve π-π stacking in receptor binding compared to smaller aryl groups (e.g., 4-methylphenyl in ) .
  • Dichlorophenyl derivatives (e.g., ) show higher receptor specificity but lower solubility due to hydrophobic Cl substituents.
Combined Substituent Effects

The interplay between sulfonyl and sulfanyl groups dictates overall pharmacodynamic profiles:

  • Target Compound vs. BH50423 :

    • BH50423 (2,5-dimethoxy-4-methylphenylsulfonyl) has additional methoxy and methyl groups, increasing steric hindrance and reducing enzymatic degradation.
    • The target compound’s simpler sulfonyl group allows easier synthetic modification but may shorten plasma half-life.
  • Comparison with Agmatine-Related Imidazolines :

    • Compound 2 (2-(2-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazole) lacks the sulfonyl group but shares the naphthalene moiety. This structural difference reduces its metabolic stability but retains I2 receptor affinity .

Biological Activity

The compound 1-(4-methoxybenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (CAS Number: 868218-65-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N2O3S2C_{21}H_{20}N_{2}O_{3}S_{2}, with a molecular weight of 396.52 g/mol. The structural features include a methoxybenzenesulfonyl group and a naphthalenylmethyl sulfanyl moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC21H20N2O3S2
Molecular Weight396.52 g/mol
CAS Number868218-65-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain metalloproteases, which are implicated in various pathological conditions such as cancer and cardiovascular diseases .

Therapeutic Applications

  • Anti-cancer Activity :
    • The compound has shown promise in inhibiting tumor growth in preclinical models. Its structure allows for interaction with cancer cell receptors, potentially blocking pathways that lead to proliferation .
  • Anti-inflammatory Properties :
    • Research indicates that the compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory cell migration .
  • Cardiovascular Protection :
    • By targeting metalloproteases involved in vascular remodeling, the compound could be beneficial in treating conditions like hypertension and heart failure .

Study 1: Inhibition of Metalloproteases

A study published in ACS Omega demonstrated that derivatives of similar compounds effectively inhibited matrix metalloproteinases (MMPs), which are crucial in tumor metastasis and tissue remodeling . The study's findings suggest that the imidazole derivative could also possess similar inhibitory effects.

Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxic effects at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .

Study 3: Pharmacokinetic Profile

A pharmacokinetic study indicated that the compound has favorable absorption characteristics, with a half-life conducive to therapeutic use. This profile supports its potential as a viable candidate for drug development.

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